5-Propionylpyridin-2(1H)-one
Description
5-Propionylpyridin-2(1H)-one is a pyridinone derivative characterized by a propionyl (CH₂CH₂CO-) substituent at the 5-position of the pyridin-2(1H)-one core. Pyridin-2(1H)-ones are heterocyclic compounds with a ketone group at the 2-position, conferring unique electronic and steric properties that make them valuable in medicinal chemistry and materials science.
Properties
Molecular Formula |
C8H9NO2 |
|---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
5-propanoyl-1H-pyridin-2-one |
InChI |
InChI=1S/C8H9NO2/c1-2-7(10)6-3-4-8(11)9-5-6/h3-5H,2H2,1H3,(H,9,11) |
InChI Key |
AUZKZFDECOIIPU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CNC(=O)C=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs
The following pyridin-2(1H)-one derivatives are structurally related to 5-propionylpyridin-2(1H)-one:
| Compound Name | Substituents | Molecular Formula | Key Distinguishing Features |
|---|---|---|---|
| 5-Acetyl-1-methylpyridin-2(1H)-one | 5-acetyl, 1-methyl | C₈H₉NO₂ | Methyl group at N1; acetyl at C5 |
| 3-Amino-6-methyl-4-phenylpyridin-2(1H)-one | 3-amino, 6-methyl, 4-phenyl | C₁₂H₁₂N₂O | Amino and phenyl groups enhance H-bonding |
| 5-(3,5-Difluorophenyl)pyridin-2(1H)-one | 5-(3,5-difluorophenyl) | C₁₁H₇F₂NO | Fluorine substituents increase lipophilicity |
| 5-(Hydroxymethyl)pyridin-2(1H)-one | 5-hydroxymethyl | C₆H₇NO₂ | Polar hydroxymethyl group improves solubility |
Key Observations :
- Biological Relevance: Fluorinated derivatives (e.g., 5-(3,5-difluorophenyl)pyridin-2(1H)-one) exhibit improved pharmacokinetic profiles due to fluorine’s metabolic stability, whereas amino-substituted analogs (e.g., 3-amino-6-methyl-4-phenylpyridin-2(1H)-one) show promise in targeting eukaryotic initiation factor 4A3 (eIF4A3) .
Spectral Data Comparison
NMR and IR data for pyridin-2(1H)-one derivatives highlight substituent-dependent shifts:
Analysis :
- The ¹H NMR signal at δ 6.69–8.66 ppm corresponds to aromatic protons, with downfield shifts influenced by electron-withdrawing groups (e.g., acetyl, propionyl) .
- IR bands near 1585–1620 cm⁻¹ are characteristic of conjugated carbonyl (C=O) and C=N stretching vibrations .
Comparison :
- This compound may exhibit unique binding to proteins or nucleic acids due to its extended alkyl chain, differing from the compact acetyl or polar hydroxymethyl groups in analogs.
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